molecular formula C19H16N2O5 B1651561 cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid CAS No. 1284225-61-1

cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid

Cat. No. B1651561
M. Wt: 352.3
InChI Key: SABUYEGPZROXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid (cis-DBID) is an organic compound belonging to the imidazole family. It is a white crystalline solid that is soluble in water and organic solvents. It has a wide range of applications in scientific research, due to its unique properties, such as its ability to form strong hydrogen bonds, its high thermal stability, and its low toxicity. This article will provide an overview of the synthesis of cis-DBID, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its future directions.

Scientific Research Applications

Inhibition of Mammalian Dihydroorotase

A study by Adams et al. (1988) explored the inhibition capabilities of various compounds, including cis-1,3-dibenzylimidazole-2-one-4,5-dicarboxylic acid, on mammalian dihydroorotase. The compound demonstrated significant inhibitory effects, contributing to the understanding of enzyme action and potentially aiding in the development of new therapeutic agents.

Metabolic Engineering for Muconic Acid Production

Sengupta et al. (2015) investigated the metabolic engineering of Escherichia coli for the production of muconic acid, a valuable raw material in pharmaceuticals, using pathways involving similar compounds to cis-1,3-dibenzylimidazole-2-one-4,5-dicarboxylic acid. This research, detailed in Sengupta et al. (2015), opens avenues for sustainable production of valuable chemicals from renewable resources.

Crystal Engineering in Pharmaceutical Research

In the realm of pharmaceuticals, Remenar et al. (2003) conducted research on cocrystals involving compounds similar to cis-1,3-dibenzylimidazole-2-one-4,5-dicarboxylic acid. The study highlighted the potential of such cocrystals in enhancing the solubility and bioavailability of poorly soluble drugs, marking a significant stride in drug formulation.

Chemical Synthesis and Catalytic Activities

Chemical synthesis and catalysis research also employ compounds akin to cis-1,3-dibenzylimidazole-2-one-4,5-dicarboxylic acid. Studies like those by Huynh and Chew (2010) delve into the synthesis of new chemical entities and their catalytic properties, contributing to advancements in synthetic chemistry and materials science.

properties

IUPAC Name

1,3-dibenzyl-2-oxoimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABUYEGPZROXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid

CAS RN

1284225-61-1
Record name 1H-Imidazole-4,5-dicarboxylic acid, 2,3-dihydro-2-oxo-1,3-bis(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1284225-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dibenzyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
Reactant of Route 2
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
Reactant of Route 3
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid
Reactant of Route 6
cis-1,3-Dibenzylimidazole-2-one-4,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.